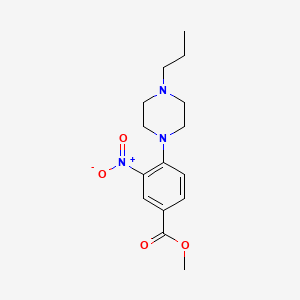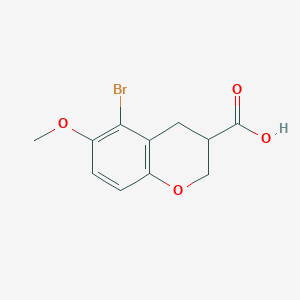
5-Bromo-6-methoxychromane-3-carboxylic acid
Descripción general
Descripción
5-Bromo-6-methoxychromane-3-carboxylic acid (5-BMC) is a carboxylic acid that has been used for a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and has a melting point of around 230 °C. It is a useful reagent in organic synthesis and has been used in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
5-Bromo-6-methoxychromane-3-carboxylic acid has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis for the preparation of various compounds, such as dyes and pharmaceuticals. It has also been used to study the mechanism of action of enzymes, such as the enzyme thymidylate synthase. In addition, this compound has been used to study the biochemical and physiological effects of drugs, toxins, and other compounds.
Mecanismo De Acción
Target of Action
Related compounds, such as 8-methoxycoumarin-3-carboxamides, have been shown to targetcaspase-3/7 and β-tubulin polymerization . These targets play crucial roles in cell apoptosis and cell division, respectively .
Mode of Action
Similar compounds have been shown to induce cell cycle arrest during the g1/s phase and trigger apoptosis in cancer cells by increasing the percentage of cells arrested in the g2/m and pre-g1 phases . They also activate caspase3/7 protein and substantially inhibit β-tubulin polymerization activity .
Biochemical Pathways
Related compounds have been shown to affect theapoptosis pathway and cell cycle regulation .
Result of Action
Related compounds have been shown to have significant inhibitory effects on the growth of cancer cells . They induce cell cycle arrest and trigger apoptosis in cancer cells .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Bromo-6-methoxychromane-3-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, it is soluble in water, and it has a high melting point. However, there are some limitations to its use. It is toxic and can cause skin and eye irritation, and it is unstable and can decompose over time.
Direcciones Futuras
There are a number of potential future directions for 5-Bromo-6-methoxychromane-3-carboxylic acid research. For example, it could be used to study the mechanism of action of other enzymes, such as those involved in DNA replication and transcription. It could also be used to study the biochemical and physiological effects of other compounds, such as drugs, toxins, and hormones. In addition, it could be used to develop new drugs or therapeutic agents. Finally, it could be used to study the effects of environmental pollutants on human health.
Análisis Bioquímico
Biochemical Properties
5-Bromo-6-methoxychromane-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with caspase-3/7 and β-tubulin, which are crucial in apoptosis and cell division, respectively . The compound’s interaction with these biomolecules suggests its potential as an anticancer agent, as it can induce apoptosis in cancer cells by activating caspase-3/7 and inhibiting β-tubulin polymerization .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to induce cell cycle arrest and apoptosis in liver cancer cells (HepG2) by increasing the percentage of cells in the G2/M and pre-G1 phases . Additionally, it influences cell signaling pathways and gene expression, leading to the activation of apoptotic pathways and inhibition of cell proliferation . These effects highlight the compound’s potential in cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of β-tubulin, inhibiting its polymerization and thus disrupting microtubule formation . This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound activates caspase-3/7, which plays a crucial role in the execution phase of apoptosis . These molecular interactions underline the compound’s potential as an anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that the compound maintains its activity over extended periods, making it suitable for long-term biochemical studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant anticancer activity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These findings suggest that careful dosage optimization is necessary to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic use.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to accumulate in cancer cells while sparing normal cells is a key factor in its potential as an anticancer agent.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with microtubules and caspases . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its therapeutic efficacy . Understanding these localization mechanisms is essential for developing targeted therapies.
Propiedades
IUPAC Name |
5-bromo-6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-9-3-2-8-7(10(9)12)4-6(5-16-8)11(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLFEFAUGVPBCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)OCC(C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



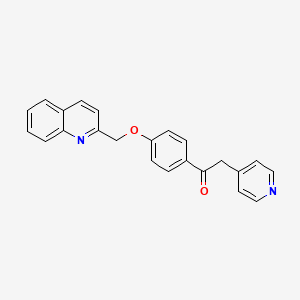
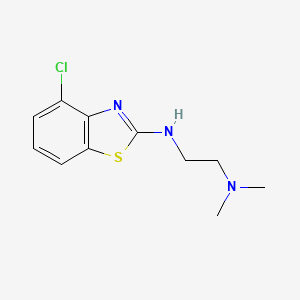
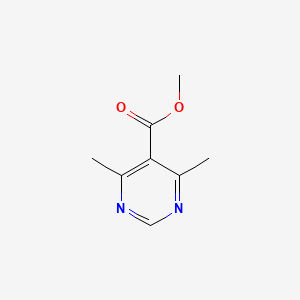
![3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid](/img/structure/B1387354.png)



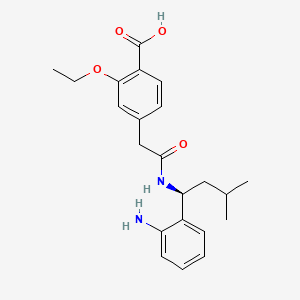
(propan-2-yl)amine](/img/structure/B1387362.png)
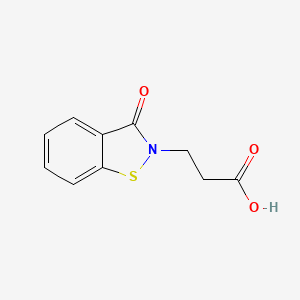
![N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B1387364.png)
![N-benzyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387367.png)
![ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetraazole-5-carboxylate](/img/structure/B1387368.png)
